1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole moiety followed by the attachment of the piperidine ring and the carboxamide group. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer properties.
Industry: It can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indole-3-acetic acid: A plant hormone with different biological functions.
Piperidine derivatives: Used in various pharmaceutical applications
This compound’s unique combination of an indole moiety and a piperidine ring makes it distinct and valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[3-(2-phenylindol-1-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c24-23(28)18-10-13-25(14-11-18)22(27)12-15-26-20-9-5-4-8-19(20)16-21(26)17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H2,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFFIDZKCIAUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.